Potent Nanomolar Glucocorticoid Receptor Antagonism: 106-Fold Selectivity Over Androgen Receptor in CV-1 Cell Assays
In head-to-head functional assays using CV-1 cells expressing recombinant human receptors, CAS 61394-53-4 exhibited a 106-fold difference in inhibitory potency between the glucocorticoid receptor (GR) and the androgen receptor (AR), with an IC₅₀ of 10 nM against GR compared to 1062 nM against AR [1]. This represents a high degree of intra-family selectivity within the nuclear receptor superfamily, a feature that distinguishes this compound from many pan-active oxindole derivatives. The data provide a quantifiable benchmark for GR-targeted probe development.
| Evidence Dimension | Receptor inhibition potency and selectivity |
|---|---|
| Target Compound Data | IC₅₀ = 10 nM (GR); IC₅₀ = 1062 nM (AR) |
| Comparator Or Baseline | Within-compound comparison (GR vs. AR) |
| Quantified Difference | 106-fold (1062 nM / 10 nM) |
| Conditions | CV-1 cells transiently expressing human glucocorticoid receptor or human androgen receptor; assay type: inhibitory activity (IC₅₀) |
Why This Matters
This high selectivity index provides a clear rationale for procuring CAS 61394-53-4 specifically for projects focused on dissecting glucocorticoid receptor biology or developing GR-selective chemical probes, rather than using broader-spectrum oxindole analogs.
- [1] BindingDB. (n.d.). ChEMBL_44197 (CHEMBL654290) and ChEMBL_44193 (CHEMBL653492) Bioactivity Summaries. Retrieved from http://www.bindingdb.org/ View Source
